molecular formula C28H25FN4O6S B14947000 Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B14947000
M. Wt: 564.6 g/mol
InChI Key: MZEGIVPTGMDJQW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a thioxoimidazolidinyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining starting materials under acidic or basic conditions to form the core structure.

    Amidation Reactions: Introducing amide groups through reactions with amines and carboxylic acids.

    Thioxoimidazolidinyl Formation: Incorporating the thioxoimidazolidinyl group through cyclization reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-{[(3-fluorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(3-{[(3-chlorophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 4-(3-{[(3-bromophenyl)carbonyl]amino}-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

These comparisons highlight the unique properties of this compound, particularly its fluorophenyl group, which may confer distinct chemical and biological activities.

Properties

Molecular Formula

C28H25FN4O6S

Molecular Weight

564.6 g/mol

IUPAC Name

ethyl 4-[3-[(3-fluorobenzoyl)amino]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H25FN4O6S/c1-3-39-27(37)17-7-11-21(12-8-17)32-26(36)23(16-24(34)30-20-9-13-22(38-2)14-10-20)33(28(32)40)31-25(35)18-5-4-6-19(29)15-18/h4-15,23H,3,16H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

MZEGIVPTGMDJQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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